Enantioselectivity Comparison: (S)- vs. (R)-1-p-Tolyl-1-propanol in Subtilisin Carlsberg-Catalyzed Transacylation
The enantioselectivity of subtilisin Carlsberg for (S)-1-p-Tolyl-1-propanol over its (R)-enantiomer is inferred from studies on structurally similar secondary alcohols. The enzyme's active site exhibits a well-defined preference for the (S)-enantiomer, a prerequisite for achieving high enantiomeric excess (ee) in kinetic resolution processes. While direct comparative numerical E-values for 1-p-tolyl-1-propanol are not tabulated in primary literature, the foundational principle is established by the enzyme's behavior with 1-phenylethanol, where engineered variants reach E-values >400, demonstrating the critical importance of the correct enantiomeric configuration for productive binding and catalysis [1].
| Evidence Dimension | Enzyme Enantioselectivity (E-value) |
|---|---|
| Target Compound Data | Not directly quantified in literature; inferred (S)-preference based on enzyme model. |
| Comparator Or Baseline | (R)-1-p-Tolyl-1-propanol; structurally analogous secondary alcohols show E>400 for engineered subtilisin. |
| Quantified Difference | Cannot be calculated; class-level inference only. |
| Conditions | Subtilisin Carlsberg in organic solvent (THF), transacylation reaction. |
Why This Matters
This matters for procurement because using the (R)-enantiomer or a racemic mixture would fail to produce the desired enantioenriched product in a biocatalytic process, directly impacting synthetic yield and optical purity.
- [1] Dorau, R., et al. (2018). Improved Enantioselectivity of Subtilisin Carlsberg towards Secondary Alcohols by Protein Engineering. ChemBioChem, 19(4), 338-346. View Source
